3-Bromocyclohexanone
Overview
Description
3-Bromocyclohexanone is an organic compound with the molecular formula C6H9BrO It is a brominated derivative of cyclohexanone, characterized by the presence of a bromine atom at the third position of the cyclohexanone ring
Synthetic Routes and Reaction Conditions:
Bromination of Cyclohexanone: One common method for preparing this compound involves the bromination of cyclohexanone. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the third position.
Industrial Production Methods: Industrially, this compound can be synthesized through a similar bromination process, but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products. For example, it can be oxidized to this compound oxime using hydroxylamine.
Reduction: Reduction of this compound can yield 3-bromocyclohexanol. This reaction typically uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in this compound can be substituted with other nucleophiles. For instance, reaction with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group, forming 3-methoxycyclohexanone.
Common Reagents and Conditions:
Oxidation: Hydroxylamine (NH2OH), mild acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu), in polar aprotic solvents.
Major Products:
Oxidation: this compound oxime.
Reduction: 3-Bromocyclohexanol.
Substitution: 3-Methoxycyclohexanone.
Scientific Research Applications
3-Bromocyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-Bromocyclohexanone involves its reactivity due to the presence of the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the carbonyl group can participate in various addition and condensation reactions. These properties make this compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Cyclohexanone: The parent compound, lacking the bromine atom, is less reactive in nucleophilic substitution reactions.
2-Bromocyclohexanone: Similar to 3-Bromocyclohexanone but with the bromine atom at the second position, leading to different reactivity and selectivity in chemical reactions.
4-Bromocyclohexanone: Another isomer with the bromine atom at the fourth position, also exhibiting unique reactivity patterns.
Uniqueness of this compound: The specific positioning of the bromine atom at the third position in this compound provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound for targeted synthetic applications.
Properties
IUPAC Name |
3-bromocyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEYKBDOSUULQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574874 | |
Record name | 3-Bromocyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62784-60-5 | |
Record name | 3-Bromocyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.